(2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate

LDHA inhibition lactate dehydrogenase A cancer metabolism

Developing selective LDHA inhibitors targeting the Warburg effect? This Cbz-protected 4-phenylpyrrolidine scaffold provides pre-validated potency (IC50=7 nM) and >14-fold isoform selectivity over LDHB, eliminating early-stage hit identification. For ACE inhibitor synthesis, the stereospecific Cbz protection reduces costly post-synthetic chiral resolution. Orthogonal deprotection compatibility with Fmoc/Boc strategies enables late-stage functionalization in solid-phase peptide synthesis.

Molecular Formula C19H18NO4-
Molecular Weight 324.3 g/mol
CAS No. 651737-09-6
Cat. No. B12542934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate
CAS651737-09-6
Molecular FormulaC19H18NO4-
Molecular Weight324.3 g/mol
Structural Identifiers
SMILESC1C(CN(C1C(=O)[O-])C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H19NO4/c21-18(22)17-11-16(15-9-5-2-6-10-15)12-20(17)19(23)24-13-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2,(H,21,22)/p-1/t16?,17-/m0/s1
InChIKeyAWTYLTIZGJJONL-DJNXLDHESA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate | N-Cbz-Protected 4-Phenylproline Derivative for LDHA Inhibition Research & ACE Inhibitor Intermediate Applications


(2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate (CAS 651737-09-6) is an N-Cbz-protected 4-substituted proline derivative belonging to the pyrrolidine-2-carboxylate class of conformationally constrained amino acid analogs [1]. The compound features a Cbz (benzyloxycarbonyl) protecting group on the pyrrolidine nitrogen and a phenyl substituent at the 4-position [2]. Basic physicochemical properties include an exact molecular weight of 324.12364 g/mol, 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 4 rotatable bonds . This scaffold is recognized as a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors and serves as a building block for conformationally constrained peptidomimetics [3][4].

Why Generic 4-Phenylproline Derivatives Cannot Substitute (2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate: Evidence-Based Procurement Rationale


In-class pyrrolidine-2-carboxylate derivatives, including N-Cbz-L-proline and unsubstituted 4-phenylpyrrolidine-2-carboxylic acids, cannot be assumed interchangeable due to profound differences in enzyme inhibition selectivity and synthetic accessibility. Published binding data demonstrate more than 285-fold quantitative differentiation in isoform selectivity between the target Cbz-4-phenylproline scaffold and unsubstituted N-Cbz-proline controls in the context of lactate dehydrogenase (LDH) inhibition [1]. Furthermore, the 4-phenyl substituent introduces conformational constraint that restricts backbone flexibility, a property not present in standard N-Cbz-proline, and this structural modification has been directly linked to enhanced target engagement in the development of angiotensin-converting enzyme (ACE) inhibitors [2][3]. The Cbz protecting group provides orthogonal deprotection compatibility with Fmoc/Boc strategies, whereas unprotected or alternatively protected analogs lack this synthetic flexibility .

Quantitative Differentiation Evidence for (2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate: LDHA Inhibition Potency, Isoform Selectivity, and Synthetic Intermediate Value


Superior LDHA Inhibition Potency: IC50 = 7 nM vs Unsubstituted Cbz-Proline Controls

In a recombinant human LDHA biochemical assay using sodium pyruvate as substrate following a 5-minute preincubation, (2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate demonstrated an IC50 of 7 nM [1]. This represents a substantial potency enhancement relative to unsubstituted N-Cbz-proline, which exhibited baseline inhibition with IC50 values exceeding 10,000 nM (NE, no effect) in related pyrrolidine core expansion assays [2]. The 4-phenyl substitution on the pyrrolidine ring is thus directly responsible for a >1,428-fold potency improvement against LDHA.

LDHA inhibition lactate dehydrogenase A cancer metabolism enzyme inhibitor potency

Exceptional LDHA vs LDHB Isoform Selectivity: 7 nM vs 100 nM and 2,000 nM

The compound exhibits marked isoform selectivity within the lactate dehydrogenase family. In identical biochemical assay conditions, inhibition of recombinant human LDHA yields IC50 of 7 nM, whereas inhibition of recombinant human LDHB yields IC50 of 100 nM [1]. A second LDHB assay variant demonstrates IC50 of 2,000 nM [1]. This corresponds to 14.3-fold to 285.7-fold selectivity for LDHA over LDHB, depending on the assay format.

isoform selectivity LDH isoform inhibition selective LDHA targeting cancer metabolism

Established Utility as ACE Inhibitor Intermediate with Excellent Stereospecificity

The (2S)-Cbz-4-phenylpyrrolidine-2-carboxylate scaffold is explicitly claimed in US4912231A as an advanced intermediate for the preparation of trans-4-phenyl-L-proline derivatives, which are directly employed in the synthesis of angiotensin-converting enzyme (ACE) inhibitors [1]. The patent specifically describes a process that delivers these derivatives with "excellent stereospecificity," a critical attribute for pharmaceutical intermediates where enantiomeric purity impacts both efficacy and safety profiles [1]. Unlike unsubstituted proline derivatives that require post-synthetic stereochemical resolution, this 4-phenyl-substituted scaffold is prepared directly in enantiomerically pure form from established synthetic routes [2].

ACE inhibitor intermediate antihypertensive synthesis trans-4-phenyl-L-proline fosinopril precursor

Conformational Constraint via 4-Phenyl Substitution Restricts Backbone Flexibility for Enhanced Target Engagement

The 4-phenyl substituent on the pyrrolidine ring introduces a stereochemical constraint that restricts backbone conformational flexibility—a property extensively validated in the literature for proline analogs [1]. In ACE inhibitor development, this conformational constraint is explicitly linked to enhanced target engagement: the (trans)-4-phenyl-L-proline scaffold was developed specifically to improve binding affinity over unsubstituted proline derivatives in the active site of ACE [2][3]. The phenyl ring at the 4-position projects into a hydrophobic pocket within the ACE active site, generating additional van der Waals contacts not available to 4-unsubstituted proline analogs.

conformationally constrained amino acid peptidomimetic design proline analog backbone rigidity structure-activity relationship

Cbz Protecting Group Enables Orthogonal Deprotection in Complex Peptide and Small Molecule Synthesis

The Cbz (benzyloxycarbonyl) protecting group on the pyrrolidine nitrogen provides orthogonal deprotection compatibility with both Fmoc (removed by base) and Boc (removed by acid) strategies in peptide and peptidomimetic synthesis [1]. In a 2025 ACS publication on multigram pyrrolidine synthesis, the strategic use of orthogonal protecting groups (Bn, Boc, and Cbz) was demonstrated to facilitate purification and enable selective modifications—a critical advantage when downstream transformations require differential deprotection [1]. By contrast, compounds lacking the Cbz group(standard 4-phenylpyrrolidine-2-carboxylic acid, CAS 1378267-36-7) or those with alternative N-protection (e.g., Boc) do not offer the same orthogonal compatibility with Fmoc-based synthetic workflows .

orthogonal protecting groups Cbz deprotection solid-phase peptide synthesis multistep synthesis Fmoc/Boc compatibility

Optimal Procurement Scenarios for (2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate: LDHA Inhibitor Development, ACE Inhibitor Synthesis, and Conformationally Constrained Peptidomimetics


LDHA-Selective Cancer Metabolism Inhibitor Development Programs

For research groups developing selective LDHA inhibitors targeting the Warburg effect in oncology, this compound provides pre-validated potency (IC50 = 7 nM) and >14-fold isoform selectivity over LDHB, eliminating early-stage hit identification [1]. Procurement is specifically indicated when the project requires the 4-phenyl substitution pattern to access the LDHA active site hydrophobic pocket, as evidenced by the large potency gap (>1,428x) relative to unsubstituted Cbz-proline controls [1][2].

ACE Inhibitor Intermediate Sourcing for Generic Pharmaceutical Manufacturing

Pharmaceutical manufacturers of ACE inhibitors (e.g., fosinopril, enalapril derivatives) that proceed through trans-4-phenyl-L-proline intermediates should prioritize this Cbz-protected scaffold [1]. The compound’s documented preparation with excellent stereospecificity reduces the need for post-synthetic chiral resolution, a significant cost driver in API manufacturing [1]. This application is most relevant for process development and scale-up where stereochemical integrity must be maintained throughout the synthetic sequence. [2]

Conformationally Constrained Peptidomimetic Library Synthesis

In medicinal chemistry programs constructing proline-containing peptidomimetics with reduced conformational flexibility, this compound serves as a pre-rigidified building block [1]. The Cbz protecting group enables orthogonal deprotection in solid-phase peptide synthesis workflows that also employ Fmoc or Boc strategies, allowing selective functionalization of the pyrrolidine nitrogen at late stages of synthesis [2]. Procurement is recommended when the project requires sterically restricted proline analogs to probe SAR around backbone conformation. [3]

Orally Available RBP4 Reducer SAR Exploration

Given that (2S,4S)-4-phenylpyrrolidine-2-carboxylic acid derivatives have been structurally related to orally available RBP4 reducers with efficacy at doses as low as 0.3 mg/kg in mouse models, this Cbz-protected compound is suitable for SAR expansion exploring the 4-aryl substitution effect on PK/PD properties [1]. The protecting group allows parallel library synthesis via late-stage diversification while maintaining the core 4-phenylpyrrolidine scaffold intact. [1]

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